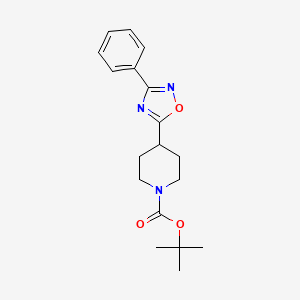









|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:17]1(C)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1N=CN(C([N:31]2[CH:35]=[N:34]C=C2)=O)C=1.C(OCC)(=O)C>O>[C:17]1([C:35]2[N:34]=[C:14]([CH:11]3[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:13][CH2:12]3)[O:16][N:31]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Then, N′-hydroxybenzenecarboxyimidate (3.3 g) was added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After leaving
|
|
Type
|
TEMPERATURE
|
|
Details
|
to be cooled, to the reaction liquid
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the residue were added hexane and ethyl acetate
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)C1CCN(CC1)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.46 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |